DL-Asparagine monohydrate DL-Asparagine monohydrate L-asparagine is an optically active form of asparagine having L-configuration. It has a role as a nutraceutical, a micronutrient, a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a mouse metabolite and a plant metabolite. It is an aspartate family amino acid, a proteinogenic amino acid, an asparagine and a L-alpha-amino acid. It is a conjugate base of a L-asparaginium. It is a conjugate acid of a L-asparaginate. It is an enantiomer of a D-asparagine. It is a tautomer of a L-asparagine zwitterion.
A non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue. It is biosynthesized from aspartic acid and ammonia by asparagine synthetase. (From Concise Encyclopedia Biochemistry and Molecular Biology, 3rd ed)
L-Asparagine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Asparagine is a natural product found in Angelica gigas, Pinus densiflora, and other organisms with data available.
Asparagine is a non-essential amino acid in humans, Asparagine is a beta-amido derivative of aspartic acid and plays an important role in the biosynthesis of glycoproteins and other proteins. A metabolic precursor to aspartate, Asparagine is a nontoxic carrier of residual ammonia to be eliminated from the body. Asparagine acts as diuretic. (NCI04)
Asparagine (Asn) is one of the 20 most common natural amino acids on Earth. It has carboxamide as the side chain's functional group. It is considered a non-essential amino acid. Asparagine is not an essential amino acid, which means that it can be synthesized from central metabolic pathway intermediates in humans and is not required in the diet. The precursor to asparagine is oxaloacetate. Oxaloacetate is converted to aspartate using a transaminase enzyme. The enzyme transfers the amino group from glutamate to oxaloacetate producing alpha-ketoglutarate and aspartate. The enzyme asparagine synthetase produces asparagine, AMP, glutamate, and pyrophosphate from aspartate, glutamine, and ATP. In the asparagine synthetase reaction, ATP is used to activate aspartate, forming beta-aspartyl-AMP. glutamine donates an ammonium group which reacts with beta-aspartyl-AMP to form asparagine and free AMP. Since the asparagine side chain can make efficient hydrogen bond interactions with the peptide backbone, asparagines are often found near the beginning and end of alpha-helices, and in turn motifs in beta sheets. Its role can be thought as capping the hydrogen bond interactions which would otherwise need to be satisfied by the polypeptide backbone. glutamines have an extra methylene group, have more conformational entropy and thus are less useful in this regard. Asparagine also provides key sites for N-linked glycosylation, modification of the protein chain with the addition of carbohydrate chains. A reaction between asparagine and reducing sugars or reactive carbonyls produces acrylamide (acrylic amide) in food when heated to sufficient temperature, i.e. baking. These occur primarily in baked goods such as french fries, potato chips, and roasted coffee. Asparagine was first isolated in 1806 from asparagus juice, in which it is abundant--hence its name--becoming the first amino acid to be isolated. The smell observed in the urine of some individuals after their consumption of asparagus is attributed to a byproduct of the metabolic breakdown of asparagine, asparagine-amino-succinic-acid monoamide. (However, some scientists disagree and implicate other substances in the smell, especially methanethiol). It is biosynthesized from aspartic acid and ammonia by asparagine synthetase.
A non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue. It is biosynthesized from ASPARTIC ACID and AMMONIA by asparagine synthetase. (From Concise Encyclopedia Biochemistry and Molecular Biology, 3rd ed)
Brand Name: Vulcanchem
CAS No.: 3130-87-8
VCID: VC21537807
InChI: InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1
SMILES: C(C(C(=O)O)N)C(=O)N.O
Molecular Formula: C4H8N2O3
Molecular Weight: 132.12 g/mol

DL-Asparagine monohydrate

CAS No.: 3130-87-8

VCID: VC21537807

Molecular Formula: C4H8N2O3

Molecular Weight: 132.12 g/mol

* For research use only. Not for human or veterinary use.

DL-Asparagine monohydrate - 3130-87-8

Description

DL-Asparagine monohydrate is a compound used primarily as a pharmaceutical intermediate. It is a form of asparagine, an amino acid that plays a crucial role in various biological processes. This article will delve into the properties, applications, and research findings related to DL-Asparagine monohydrate, providing a comprehensive overview based on authoritative sources.

Chemical Identifiers

IdentifierValue
CAS Number69833-18-7
Molecular FormulaC4H8N2O3
Molecular Weight (g/mol)132.12 (anhydrous), 150.14 (monohydrate)
PubChem CID522362
SMILESNC(CC(N)=O)C(O)=O

Applications of DL-Asparagine Monohydrate

DL-Asparagine monohydrate is primarily used as a pharmaceutical intermediate. One of its notable applications is in the preparation of DL-asparaginium nitrate . Additionally, asparagine itself is involved in metabolic processes and is a non-essential amino acid important for nerve and brain tissue functions .

Research Findings and Related Compounds

While DL-Asparagine monohydrate is not directly involved in cancer treatment, its relation to asparagine is noteworthy. L-Asparaginase, an enzyme that hydrolyzes asparagine into aspartic acid and ammonia, is crucial in treating pediatric acute lymphoblastic leukemia (ALL) . This enzyme exploits the dependency of certain cancer cells on extracellular asparagine for survival .

L-Asparaginase Activity

L-Asparaginase activity is a significant area of research, particularly in the context of generic formulations and their efficacy compared to innovator products. Studies have shown variability in the activity levels of generic formulations, with some failing to meet clinical thresholds . This highlights the importance of quality control in pharmaceutical intermediates like DL-Asparagine monohydrate.

Storage and Handling

DL-Asparagine monohydrate should be stored in a cool, dry place in a well-sealed container, away from oxidizing agents to maintain its stability and purity .

CAS No. 3130-87-8
Product Name DL-Asparagine monohydrate
Molecular Formula C4H8N2O3
Molecular Weight 132.12 g/mol
IUPAC Name (2S)-2,4-diamino-4-oxobutanoic acid
Standard InChI InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1
Standard InChIKey DCXYFEDJOCDNAF-REOHCLBHSA-N
Isomeric SMILES C([C@@H](C(=O)O)N)C(=O)N
SMILES C(C(C(=O)O)N)C(=O)N.O
Canonical SMILES C(C(C(=O)O)N)C(=O)N
Colorform Orthorhombic bisphenoidal crystals
Density 1.543 g/cu cm at 15/4 °C
Melting Point 234-235 °C
234 - 235 °C
Physical Description Pellets or Large Crystals
Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Monohydrate: White crystalline powder; [Alfa Aesar MSDS]
Solid
Related CAS 28088-48-4
Solubility Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies
In water, 2.94X10+4 mg/L at 25 °C
29.4 mg/mL
Synonyms Asparagine
L-Asparagine
Vapor Pressure 0.00000005 [mmHg]
PubChem Compound 6267
Last Modified Aug 15 2023

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